N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-13-3-1-2-4-14(13)18-15(19)10-20-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZLVTBXEFAEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylamine and 4-chlorobenzyl chloride.
Formation of Intermediate: The 2-bromophenylamine reacts with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate then undergoes a nucleophilic substitution reaction with 4-chlorobenzyl mercaptan to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors, optimized reaction conditions, and purification processes such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studying its effects on biological systems, including enzyme inhibition or activation.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
Enzyme Inhibition
- Lipoxygenase (LOX) Inhibition : Compounds with indole-oxadiazole-sulfanyl moieties (e.g., 8t, 8u) exhibit LOX inhibition (IC₅₀: 20–50 μM), suggesting the sulfanyl group’s role in active-site interactions .
- α-Glucosidase Inhibition : Analog 8v (IC₅₀: 12.4 μM) outperforms others, indicating nitro groups may enhance efficacy .
Antimicrobial and Anti-Inflammatory Effects
- Antimycobacterial Activity : N-(Aryl)-2-thiophen-2-ylacetamide derivatives show moderate activity (MIC: 32–64 μg/mL), highlighting the importance of sulfur-aromatic systems .
- Wnt/β-Catenin Pathway Inhibition : iCRT3, a sulfanyl-oxazole analog, suppresses pro-inflammatory cytokines (e.g., TNF-α) by blocking β-catenin-TCF interactions .
Biological Activity
N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C15H14BrClNOS
- IUPAC Name: this compound
Synthesis:
The synthesis of this compound typically involves:
- Starting Materials: 2-bromophenylamine and 4-chlorobenzyl chloride.
- Formation of Intermediate: Reaction with chloroacetyl chloride to form N-(2-bromophenyl)chloroacetamide.
- Nucleophilic Substitution: The intermediate reacts with 4-chlorobenzyl mercaptan to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungal species.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membranes, although further studies are needed to elucidate the precise pathways involved .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies against various cancer cell lines indicate promising results, particularly against breast cancer (MCF7) and colon cancer (HT29) cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| HT29 | 20 | Inhibition of cell proliferation |
The anticancer activity is believed to be due to the compound's ability to induce apoptosis through caspase activation and cell cycle arrest at the G1 phase .
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Membrane Disruption: Interaction with lipid bilayers leading to increased permeability and subsequent cell death.
- Molecular Docking Studies: Computational studies suggest binding interactions with specific targets in cancer cells, which may explain its cytotoxic effects .
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. Results demonstrated that the compound exhibited superior activity compared to standard antibiotics, indicating its potential as a new antimicrobial agent. -
Anticancer Screening:
In another investigation, this compound was screened against various cancer cell lines using the Sulforhodamine B assay. The results showed that it significantly reduced cell viability in MCF7 and HT29 cells, suggesting its potential as an anticancer therapeutic agent .
Q & A
Q. What are the common synthetic routes for N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the sulfanyl-acetamide backbone. Key steps include:
- Sulfanyl linkage formation : Reacting a thiol-containing intermediate (e.g., 4-chlorobenzyl mercaptan) with a bromoacetamide derivative under basic conditions (e.g., NaH in DMF) .
- Coupling reactions : Amide bond formation between the 2-bromophenylamine and the activated acetamide intermediate, often using coupling agents like EDC/HOBt .
- Purification : Column chromatography or recrystallization to isolate the final compound. Reaction progress is monitored via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions, particularly the bromophenyl and chlorobenzyl groups .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~409 g/mol for CHBrClNOS) and detects impurities .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or bond angles, as demonstrated in structurally similar acetamide derivatives .
Q. How is the compound screened for basic biological activity?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases to assess mechanistic interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
- Temperature control : Maintaining 0–5°C during thiol-acetamide coupling reduces undesired oxidation .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. What strategies address contradictions in reported biological activity data?
- Assay standardization : Variations in cell culture conditions (e.g., serum concentration, incubation time) can alter results. Replicate studies under controlled parameters .
- Structural analogs : Compare activity of derivatives (e.g., replacing Br with Cl or modifying the sulfanyl group) to identify pharmacophore requirements .
- Target validation : Use siRNA or CRISPR to confirm whether observed effects are target-specific or off-pathway .
Q. How is the structure-activity relationship (SAR) studied for this compound?
- Functional group modulation : Synthesize analogs with variations in the bromophenyl (e.g., 3-Br vs. 4-Br) or chlorobenzyl groups to assess impact on potency .
- Bioisosteric replacements : Substitute the sulfanyl group with sulfonyl or ether linkages to evaluate stability and binding affinity .
- Computational modeling : Docking studies (e.g., AutoDock) predict interactions with biological targets like kinase active sites .
Q. What methods are used to resolve low purity in final products?
- Chromatographic techniques : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile) separates closely related impurities .
- Crystallization optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) enhances crystal formation and purity .
- Spectroscopic tracking : Real-time IR monitoring identifies unreacted intermediates during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
